

X-ray crystal structure of 2-Chloro-8-nitroquinoline

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Compound of Interest

Compound Name: 2-Chloro-8-nitroquinoline

Cat. No.: B1580705

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An In-depth Technical Guide to the Predicted X-ray Crystal Structure of **2-Chloro-8-nitroquinoline**

Abstract

This technical guide provides a comprehensive analysis of the anticipated molecular and supramolecular structure of **2-Chloro-8-nitroquinoline** (CAS No: 4225-86-9). While, to date, a definitive single-crystal X-ray structure for this specific isomer has not been deposited in publicly accessible crystallographic databases, this document leverages established structural data from closely related analogues—namely 8-nitroquinoline and a variety of 2-chloroquinoline derivatives—to construct a detailed and scientifically grounded predictive model. We will explore the probable synthetic routes, crystallization methodologies, and the intricate network of intermolecular forces likely to govern its solid-state architecture. This analysis serves as an essential resource for researchers in medicinal chemistry, drug development, and materials science by providing critical insights into the structure-property relationships of this versatile heterocyclic scaffold.

Introduction: The Quinoline Core in Modern Research

The quinoline moiety, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral

properties. The specific substitution pattern on the quinoline core dictates its physicochemical properties, biological targets, and solid-state behavior.

2-Chloro-8-nitroquinoline combines two potent functional groups: a chloro substituent at the 2-position and a nitro group at the 8-position. The chlorine atom not only modulates the electronic landscape of the ring system but also serves as a versatile synthetic handle for nucleophilic substitution, enabling the creation of diverse chemical libraries[1][2]. The electron-withdrawing nitro group significantly influences the molecule's polarity, hydrogen-bonding capabilities, and potential for π - π stacking interactions.

Understanding the precise three-dimensional arrangement of molecules in the crystalline state through single-crystal X-ray diffraction is paramount. It reveals intramolecular details (bond lengths, angles) and, crucially, the supramolecular assembly dictated by non-covalent interactions. This knowledge is indispensable for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.

Experimental Workflows: Synthesis, Crystallization, and Analysis

Proposed Synthesis of 2-Chloro-8-nitroquinoline

A plausible and efficient route to **2-Chloro-8-nitroquinoline** is the direct electrophilic nitration of 2-chloroquinoline. The pyridine ring in quinoline is deactivated towards electrophilic attack; therefore, the reaction is expected to occur on the benzene ring.

Protocol: Nitration of 2-Chloroquinoline

- **Reagent Preparation:** Prepare a nitrating mixture ("mixed acid") by cautiously adding concentrated nitric acid (HNO_3) to concentrated sulfuric acid (H_2SO_4) in a 1:2 v/v ratio, maintaining the temperature below 10°C in an ice bath.
- **Reaction Setup:** Dissolve 2-chloroquinoline in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C .
- **Nitration:** Add the prepared mixed acid dropwise to the stirred 2-chloroquinoline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C .

- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the acidic solution.
- **Purification:** The nitration of quinoline typically yields a mixture of 5-nitro and 8-nitro isomers[3]. The resulting precipitate should be collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The isomers can be separated using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Single Crystal Growth Protocol

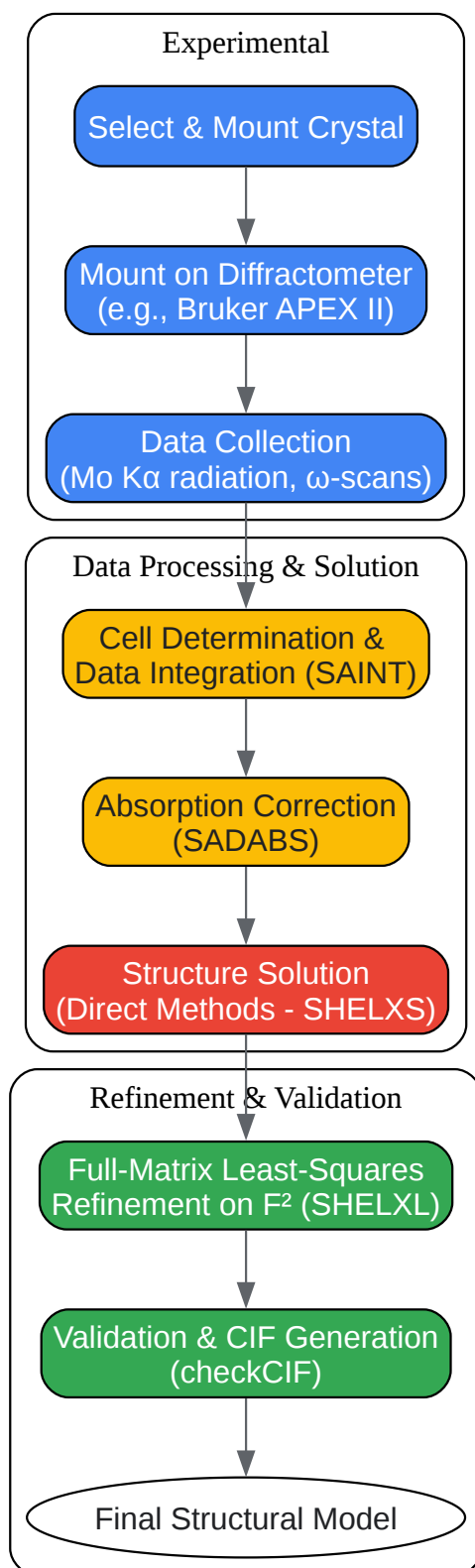
Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. The slow evaporation technique is a reliable method for compounds of this nature.

Protocol: Crystallization by Slow Evaporation

- **Solvent Selection:** Screen various solvents and solvent systems for their ability to fully dissolve the purified **2-Chloro-8-nitroquinoline** upon gentle warming and to show slight turbidity upon cooling. Promising systems include methanol, ethanol, dichloromethane, or mixtures such as dichloromethane/hexane.
- **Solution Preparation:** Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.
- **Evaporation Control:** Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation, promoting the slow growth of well-ordered crystals rather than rapid precipitation of polycrystalline material.
- **Incubation:** Place the vial in a vibration-free environment at a constant, cool temperature.
- **Harvesting:** Once suitable crystals (typically 0.1-0.3 mm in size) have formed over several days or weeks, carefully harvest them from the mother liquor using a nylon loop.

X-ray Crystallographic Analysis Workflow

The following diagram outlines the standard workflow for determining a molecular structure from a single crystal.



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Caption: Standard workflow for single-crystal X-ray crystallography.

Structural Analysis and Discussion

Disclaimer: The following structural analysis is a predictive model based on authoritative, published crystallographic data for highly analogous compounds. The primary reference for the quinoline core and nitro group geometry is the published structure of 8-nitroquinoline[4][5], while the behavior of the chlorine substituent and its role in intermolecular interactions are inferred from studies on other 2-chloroquinoline derivatives[6][7].

Illustrative Crystallographic Data

To provide a quantitative framework, the crystallographic data for the parent compound, 8-nitroquinoline, is presented below as a representative example.

Parameter	Illustrative Data (8-Nitroquinoline)[4]
Chemical Formula	C ₉ H ₆ N ₂ O ₂
Formula Weight	174.16
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.2421 (11)
b (Å)	16.688 (3)
c (Å)	6.5641 (10)
β (°)	102.131 (3)
Volume (Å ³)	775.4 (2)
Z (Molecules/Unit Cell)	4
Calculated Density (Mg/m ³)	1.493
R-factor (R1)	0.045
wR2 (all data)	0.147

Predicted Molecular Geometry

The **2-Chloro-8-nitroquinoline** molecule is expected to be nearly planar. In the crystal structure of 8-nitroquinoline, the dihedral angle between the pyridine and benzene rings is only $3.0(9)^\circ$ ^[4]. The introduction of a chlorine atom at the 2-position is not anticipated to induce significant puckering of the fused ring system.

- Quinoline Core: Standard aromatic C-C and C-N bond lengths are expected.
- Chloro Group: The C2-Cl bond will be a key feature. In related structures, this bond length is typically around 1.73-1.74 Å.
- Nitro Group: The C8-N bond and the two N-O bonds of the nitro group will define its geometry. The nitro group is likely to be slightly twisted out of the plane of the quinoline ring to minimize steric hindrance with the peri-hydrogen at the C7 position.

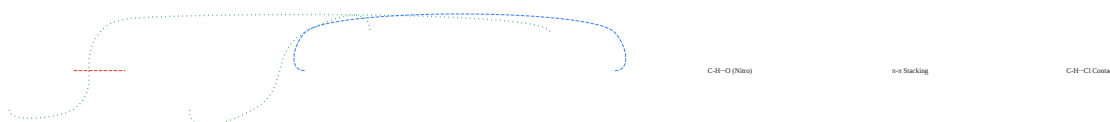
Predicted Supramolecular Architecture and Intermolecular Interactions

The solid-state packing of **2-Chloro-8-nitroquinoline** will be a delicate balance of several weak, non-covalent interactions. The combination of a π -acidic aromatic system, hydrogen bond acceptors (N-pyridine, O-nitro), and a halogen atom creates a rich landscape for supramolecular assembly.

- π - π Stacking: The planar quinoline rings are expected to form offset or slipped-parallel stacks, a common motif for stabilizing aromatic systems in the solid state.
- C-H...O Hydrogen Bonds: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. Weak C-H...O interactions involving aromatic C-H donors from neighboring molecules are highly probable and will likely play a significant role in linking the π -stacked columns or layers.
- Halogen-Involved Interactions: The chlorine atom at the 2-position is predicted to be a key director of the crystal packing. Based on extensive studies of 2-chloroquinoline derivatives, two types of interactions are possible^[6]^[7]:
 - C-H...Cl Hydrogen Bonds: The chlorine atom can act as a weak hydrogen bond acceptor, forming contacts with C-H donors from adjacent molecules.

- Cl...Cl Contacts: Depending on the packing arrangement, short chlorine-chlorine contacts (Type I or Type II) may also be present, further stabilizing the lattice.

The interplay of these forces is visualized in the predictive diagram below.



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Caption: Predicted intermolecular interactions in the crystal lattice.

Significance in Drug Development and Materials Science

A detailed structural understanding of **2-Chloro-8-nitroquinoline** is crucial for its application.

- **Medicinal Chemistry:** The predicted intermolecular interactions provide a blueprint for how this molecule might fit into a biological receptor. The hydrogen-bonding potential of the nitro group and the specific spatial arrangement of the chloro-substituent are critical for molecular recognition. Furthermore, the C2-Cl bond is a key site for synthetic elaboration to explore structure-activity relationships (SAR)[1].
- **Materials Science:** The network of non-covalent bonds dictates the material's physical properties, such as melting point, solubility, and stability. Understanding and controlling the supramolecular assembly is fundamental to designing crystalline materials with desired optical or electronic properties.

Conclusion

While a definitive crystal structure of **2-Chloro-8-nitroquinoline** awaits experimental determination, this guide has synthesized data from closely related, structurally characterized compounds to build a robust predictive model. The molecule is expected to be largely planar, with its solid-state architecture governed by a combination of π - π stacking, C-H...O hydrogen bonds involving the nitro group, and crucial C-H...Cl or Cl...Cl interactions directed by the 2-chloro substituent. This in-depth analysis provides a valuable framework for researchers, enabling informed decisions in the synthesis of new derivatives and the rational design of future experiments aimed at exploiting the unique chemical and physical properties of this important heterocyclic compound.

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